1-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)ethanone
Description
1-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)ethanone is a bicyclic heterocyclic compound featuring a fused imidazole and tetrahydropyridine ring system with an acetyl substituent at the 5-position. This scaffold is notable for its structural similarity to pharmacologically active molecules targeting neurological and endocrine pathways. The compound’s synthesis typically involves multi-step reactions, including cyclization of alicyclic amines and functionalization via chloroacetyl chloride or piperidine coupling, as seen in related derivatives .
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
1-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl)ethanone |
InChI |
InChI=1S/C9H12N2O/c1-7(12)9-4-2-3-8-5-10-6-11(8)9/h5-6,9H,2-4H2,1H3 |
InChI Key |
UDHGDOGVVOSLRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCCC2=CN=CN12 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)ethanone can be synthesized through a multi-step process involving the condensation of appropriate aldehydes, Meldrum’s acid, and 2-(nitromethylene)imidazolidine. The reaction is typically carried out in a propanol medium with sodium bromide as an electrolyte, inside an undivided cell .
Industrial Production Methods: While specific industrial production methods for 1-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)ethanone are not well-documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include scaling up the laboratory synthesis methods and employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 1-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazo[1,5-a]pyridine derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives with different functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazo[1,5-a]pyridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed:
Oxidation: Imidazo[1,5-a]pyridine derivatives with various functional groups.
Reduction: Tetrahydro derivatives with modified functional groups.
Substitution: Substituted imidazo[1,5-a]pyridine compounds with diverse functional groups.
Scientific Research Applications
1-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Structural Comparison
| Compound | Core Structure | Substituent | Key Functional Groups |
|---|---|---|---|
| 1-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)ethanone | Tetrahydroimidazo[1,5-a]pyridine | Ethanone (acetyl) at C5 | Ketone, bicyclic heterocycle |
| Fadrozole (4-(5,6,7,8-THIP-5-yl)benzonitrile) | Tetrahydroimidazo[1,5-a]pyridine | Benzonitrile at C5 | Nitrile, aromatic ring |
| 1-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine | Tetrahydroimidazo[1,5-a]pyrazine | Chlorine at C1 | Halogen, pyrazine ring |
| 1-(1-Aryl-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone | Tetrazole | Aryl, piperidine | Tetrazole, tertiary amine |
Key Observations :
Key Observations :
- The target compound’s synthesis shares similarities with Fadrozole (e.g., cyclization), but ethanone introduction requires distinct reagents like chloroacetyl chloride .
- Pd-mediated cyanation in Fadrozole synthesis () highlights scalability challenges compared to simpler amine couplings in ethanone derivatives.
Pharmacological and Physicochemical Properties
| Compound | Biological Target | IC₅₀/EC₅₀ | Solubility | Stability |
|---|---|---|---|---|
| 1-(5,6,7,8-THIP-5-yl)ethanone | Not fully characterized* | N/A | Moderate (polar) | Prone to oxidation |
| Fadrozole Hydrochloride | Aldosterone synthase (CYP11B2) | 3 nM (AS), 90 nM (CS) | High (hydrochloride) | Stable (hemihydrate) |
| 1-Chloro-THIP Derivatives | Orexin receptors | Sub-μM range | Low (hydrophobic) | Sensitive to hydrolysis |
| Tetrazole Derivatives (e.g., 22–28) | Antimicrobial targets | MIC: 2–8 µg/mL | Variable | Thermally stable |
*Structural analogs in show sleep-promoting activity via orexin receptor antagonism .
Key Observations :
- Stability: Fadrozole’s crystalline hemihydrate form ensures long-term stability, while the ethanone derivative’s ketone group may necessitate stabilization strategies .
- Selectivity : Fadrozole’s 150-fold selectivity for aldosterone synthase over cortisol synthase () underscores the benzonitrile group’s role in target specificity.
Biological Activity
1-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrahydroimidazo[1,5-a]pyridine core structure, which is known for its diverse biological activities. The molecular formula is with a molecular weight of 164.20 g/mol. Its structural characteristics contribute to its interaction with various biological targets.
Pharmacological Effects
Research indicates that compounds based on the tetrahydroimidazo framework exhibit various pharmacological effects:
- Antimicrobial Activity : Studies have shown that derivatives of tetrahydroimidazo[1,5-a]pyridine demonstrate antimicrobial properties against several pathogens. For instance, modifications to the core structure can enhance activity against oral pathogens such as Porphyromonas gingivalis and Prevotella intermedia .
- CNS Activity : The compound has been evaluated for its effects on the central nervous system (CNS). Some derivatives have shown promise as anxiolytics and antidepressants due to their ability to modulate neurotransmitter systems .
- Antiviral Properties : Certain tetrahydroimidazo compounds have been identified as inhibitors of viral replication. For example, similar structures have demonstrated inhibition of HIV-1 replication by targeting reverse transcriptase .
The biological activity of 1-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl)ethanone is believed to be mediated through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in pathogen metabolism or viral replication. For example, it has been suggested that the imidazo ring facilitates binding to active sites on enzymes critical for microbial survival .
- Receptor Interaction : Interaction with neurotransmitter receptors has been proposed as a mechanism for CNS effects. The structural conformation allows for effective binding to serotonin and dopamine receptors .
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been conducted on related compounds to understand how modifications influence biological activity. Key findings include:
| Modification Type | Effect on Activity |
|---|---|
| Alkyl substitution at N5 | Increased antimicrobial activity |
| Benzyl moiety introduction | Enhanced CNS activity |
| Acyl group addition | Improved enzyme inhibition |
Studies suggest that optimal lipophilicity and steric factors significantly influence the efficacy of these compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
